molecular formula C11H17N B14353861 N,4-Dimethyl-N-(propan-2-yl)aniline CAS No. 91339-17-2

N,4-Dimethyl-N-(propan-2-yl)aniline

Cat. No.: B14353861
CAS No.: 91339-17-2
M. Wt: 163.26 g/mol
InChI Key: VZOMRHWKNJUUSE-UHFFFAOYSA-N
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Description

N,4-Dimethyl-N-(propan-2-yl)aniline is a tertiary amine characterized by the presence of a benzene ring substituted with a dimethylamino group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N,4-Dimethyl-N-(propan-2-yl)aniline can be synthesized through the alkylation of aniline with isopropyl halides in the presence of a base. The reaction typically involves the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where aniline is reacted with isopropyl halides under controlled temperature and pressure conditions. Catalysts such as acid catalysts can be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N,4-Dimethyl-N-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-N-(propan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: Similar structure but lacks the isopropyl group.

    N,N-Diethyl-4-methylaniline: Contains ethyl groups instead of methyl and isopropyl groups.

    N,N-Dimethyl-4-aminobenzaldehyde: Contains an aldehyde group instead of an isopropyl group.

Uniqueness

N,4-Dimethyl-N-(propan-2-yl)aniline is unique due to the presence of both dimethylamino and isopropyl groups on the aromatic ring, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

91339-17-2

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N,4-dimethyl-N-propan-2-ylaniline

InChI

InChI=1S/C11H17N/c1-9(2)12(4)11-7-5-10(3)6-8-11/h5-9H,1-4H3

InChI Key

VZOMRHWKNJUUSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(C)C

Origin of Product

United States

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